molecular formula C5H8N2O3 B12347025 Methyl 5-oxopyrazolidine-3-carboxylate

Methyl 5-oxopyrazolidine-3-carboxylate

Cat. No.: B12347025
M. Wt: 144.13 g/mol
InChI Key: VMEGMXWWZMXOHD-UHFFFAOYSA-N
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Description

Methyl 5-oxopyrazolidine-3-carboxylate is a heterocyclic compound with the molecular formula C6H9NO3. It is known for its applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes both an oxo and a carboxylate group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-oxopyrazolidine-3-carboxylate can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .

Industrial Production Methods: Industrial production methods for this compound often involve one-pot reactions that are efficient and environmentally friendly. These methods aim to reduce production costs and minimize by-products, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxopyrazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like alkyl halides are used.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-oxopyrazolidine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 5-oxopyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 5-oxopyrrolidine-3-carboxylate
  • Ethyl 5-oxopyrrolidine-3-carboxylate
  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates

Comparison: Methyl 5-oxopyrazolidine-3-carboxylate is unique due to its pyrazolidine ring structure, which distinguishes it from similar compounds like methyl 5-oxopyrrolidine-3-carboxylate that have a pyrrolidine ring.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

methyl 5-oxopyrazolidine-3-carboxylate

InChI

InChI=1S/C5H8N2O3/c1-10-5(9)3-2-4(8)7-6-3/h3,6H,2H2,1H3,(H,7,8)

InChI Key

VMEGMXWWZMXOHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)NN1

Origin of Product

United States

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